molecular formula C10H14N2O2 B1458157 Methyl 3-amino-3-(pyridin-3-yl)butanoate CAS No. 1508381-33-6

Methyl 3-amino-3-(pyridin-3-yl)butanoate

Cat. No.: B1458157
CAS No.: 1508381-33-6
M. Wt: 194.23 g/mol
InChI Key: DYHARZDAZLIGHV-UHFFFAOYSA-N
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Description

“Methyl 3-amino-3-(pyridin-3-yl)butanoate” is a chemical compound with the molecular formula C10H14N2O2 . It has a molecular weight of 194.23 . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14N2O2/c1-10(11,6-9(13)14-2)8-4-3-5-12-7-8/h3-5,7H,6,11H2,1-2H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 194.23 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis Processes Methyl 3-amino-3-(pyridin-3-yl)butanoate and its derivatives are integral in various synthesis processes. For example, the compound was used as a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary pathogens. The synthesis involved stereoselective processes, indicating the compound's significance in complex chemical reactions (Fleck et al., 2003).

Analytical Applications In analytical chemistry, derivatives of this compound, such as methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, have been utilized as ion-pairing reagents. This particular derivative was used for the separation and determination of common metal ions in environmental and pharmaceutical samples, showcasing the compound's utility in enhancing analytical accuracy (Belin & Gülaçar, 2005).

Dye Synthesis this compound derivatives have also found application in dye synthesis. The compound was involved in the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which were then applied as disperse dyes on polyester fibers, indicating its role in material science and fabric industry (Ho, 2005).

Complex Formation and Catalysis In the realm of inorganic chemistry, derivatives of this compound have been used to form complex structures and as catalysts. For instance, compounds like (4-Methyl-pyridin-2-yl)(trimethylsilanyl)amine were synthesized and utilized in the formation of group 10 amido compounds. These complexes were not only structurally unique but also served as catalysts for processes like Suzuki cross-coupling and polymerization of hydrosilane, demonstrating the compound's potential in catalysis and polymer chemistry (Deeken et al., 2006).

Safety and Hazards

“Methyl 3-amino-3-(pyridin-3-yl)butanoate” is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

methyl 3-amino-3-pyridin-3-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(11,6-9(13)14-2)8-4-3-5-12-7-8/h3-5,7H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHARZDAZLIGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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